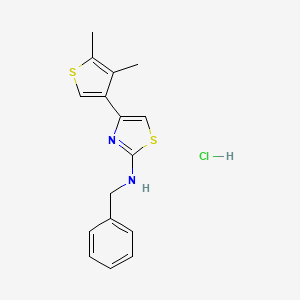

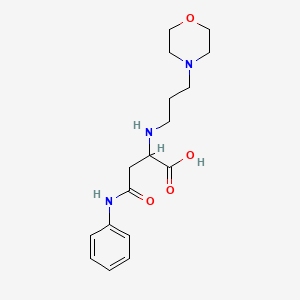

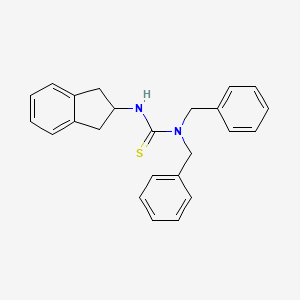

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the thiazole family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Multi-Stimuli Responsive Materials

The novel V-shaped molecule (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a structurally related compound, demonstrates significant potential in multi-stimuli responsive materials. Its unique properties include morphology-dependent fluorochromism induced by mechanical force or pH stimuli, which can reversibly occur. This compound's intense solid-state emission and mechano-chromic activity, attributed to its loose molecular packing and twisted conformation, highlight its potential for applications in security inks without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Synthesis of Structurally Diverse Libraries

Compounds with a similar structural backbone have been used as starting materials in alkylation and ring closure reactions to generate a structurally diverse library. This approach demonstrates the compound's versatility in synthesizing dithiocarbamates, thioethers, and various N-alkylated and C-alkylated derivatives, leading to potential applications in developing novel chemical entities for further exploration in pharmaceuticals and materials science (G. Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives, including compounds structurally related to N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride, have shown efficacy as corrosion inhibitors for carbon steel in acidic environments. These derivatives offer extra stability and higher inhibition efficiencies, highlighting the potential of benzothiazole-based compounds in protecting industrial materials against corrosion (Zhiyong Hu et al., 2016).

Antimicrobial and Antifungal Applications

Synthesis of 2-phenylamino-thiazole derivatives has indicated significant antimicrobial activity, with some molecules exhibiting more potent effects than reference drugs against pathogenic strains. This research underscores the potential of N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride and similar compounds in developing new antimicrobial agents (D. Bikobo et al., 2017).

Enhanced Corrosion Resistance

The application of benzothiazole derivatives for enhancing the corrosion resistance of mild steel in acidic solutions further illustrates the compound's utility. These studies show how such compounds can be effectively adsorbed onto surfaces to provide protection against corrosion, with potential implications for the preservation of infrastructure and machinery (Zohreh Salarvand et al., 2017).

Eigenschaften

IUPAC Name |

N-benzyl-4-(4,5-dimethylthiophen-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2.ClH/c1-11-12(2)19-9-14(11)15-10-20-16(18-15)17-8-13-6-4-3-5-7-13;/h3-7,9-10H,8H2,1-2H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVIKPJJIUTZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C2=CSC(=N2)NCC3=CC=CC=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2615193.png)

![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)

![2-(4-Bromophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2615210.png)

![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride](/img/structure/B2615215.png)